Mizoribine, also known by its INN (International Nonproprietary Name), Bredinin, is a novel immunosuppressive agent. [] It was initially isolated from the soil fungus Eupenicillum brefeldianum. [] Mizoribine primarily acts by inhibiting inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis pathway of guanine nucleotides. [] This inhibition disrupts DNA and RNA synthesis, ultimately impacting cellular processes like proliferation and function. []
The synthesis of mizoribine involves several key steps, with one notable method being the photochemical imidazole ring-cleavage reaction. This approach allows for the modification of the 5′-position of bredinin, the parent compound of mizoribine. In a typical synthesis, a solution of 2′,3′-O-isopropylidenebredinin is treated with acetic acid and irradiated with a high-pressure mercury lamp, resulting in an imidazole ring-cleavage reaction that yields a 2-aminomalonamide riboside derivative in a 71% yield. Subsequent modifications allow for the reconstruction of various analogs, including the 5′-phosphate derivative .
Mizoribine's molecular structure is characterized by its imidazole nucleoside framework. The empirical formula for mizoribine is CHNO, and its molecular weight is approximately 233.24 g/mol. The structure features an imidazole ring fused to a ribose sugar, which is critical for its biological activity. The specific arrangement of atoms allows for interaction with enzymes involved in purine metabolism .
Mizoribine undergoes various chemical reactions primarily related to its phosphorylation to form mizoribine-5′-monophosphate (MZB-5′P). This metabolite is crucial for its mechanism of action as it inhibits key enzymes in the purine biosynthesis pathway. Specifically, MZB-5′P acts as an antagonist to inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, effectively blocking their activity and preventing the synthesis of guanine nucleotides .
The mechanism by which mizoribine exerts its immunosuppressive effects is primarily through the inhibition of purine nucleotide synthesis. After phosphorylation to MZB-5′P, it selectively inhibits inosine monophosphate dehydrogenase, leading to reduced levels of guanine nucleotides necessary for lymphocyte proliferation. This selectivity allows it to suppress immune responses without significantly affecting other cell types' purine synthesis pathways .
Mizoribine exhibits several notable physical and chemical properties:
These properties are significant for its formulation and delivery as a pharmaceutical agent .
Property | Value |
---|---|
Appearance | White crystalline powder |
Solubility | Soluble in water |
Stability | Sensitive to light |
Mizoribine has diverse applications in clinical settings:
The drug's ability to selectively inhibit immune cell proliferation while preserving normal cellular functions makes it a valuable tool in both therapeutic and research contexts .
Mizoribine (C₉H₁₃N₃O₆) was first isolated in 1971 from the fermentation broth of the soil fungus Eupenicillium brefeldianum, discovered on Hachijo Island, Japan [3]. Initial screening revealed weak antifungal activity against Candida albicans, but subsequent investigations demonstrated potent immunosuppressive properties in animal models [3] [6]. Japanese researchers identified its unique mechanism of action—selective inhibition of lymphocyte proliferation via guanosine nucleotide depletion—leading to targeted development as an immunosuppressant [6].
Between 1978–1982, Japanese institutions conducted pivotal clinical trials establishing mizoribine’s efficacy in renal transplantation [3]. This research culminated in its 1984 approval by Japan’s Ministry of Health, Labour and Welfare as the world’s first commercially available mizoribine-based immunosuppressant (brand name: Bredinin®) for preventing renal transplant rejection [2] [8]. Unlike contemporaneous agents (e.g., azathioprine), mizoribine exhibited no incorporation into nucleic acids and reduced genotoxic risk in preclinical models, positioning it as a mechanistically novel agent [6] [9].
Table 1: Key Milestones in Mizoribine Development
Year | Event | Significance |
---|---|---|
1971 | Isolation from Eupenicillium brefeldianum | Initial discovery of compound |
1978–1982 | Japanese renal transplant trials | Demonstrated clinical immunosuppressive efficacy |
1984 | Japanese approval for renal transplantation | First global regulatory approval |
1990 | Japanese approval for lupus nephritis | Expanded autoimmune indications |
1992–1995 | Approvals for rheumatoid arthritis and nephrotic syndrome | Broadened clinical utility in autoimmune diseases |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7